molecular formula C17H18FN5OS B2946424 (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013808-94-0

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2946424
CAS No.: 1013808-94-0
M. Wt: 359.42
InChI Key: JXOLCARSBPWFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyrazole core substituted with methyl groups at the 1- and 3-positions. The pyrazole moiety is linked via a methanone bridge to a piperazine ring, which is further substituted with a 4-fluorobenzo[d]thiazol-2-yl group. The fluorine atom on the benzothiazole may enhance metabolic stability and binding affinity, while the piperazine group could improve solubility and pharmacokinetics .

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-10-13(21(2)20-11)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOLCARSBPWFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and benzo[d]thiazole cores. One common approach is to first synthesize 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and 4-fluorobenzo[d]thiazole-2-carboxylic acid separately. These acids are then coupled using piperazine as a linker under specific reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the thiazole ring makes it susceptible to oxidation reactions.

  • Reduction: : The piperazine ring can be reduced under certain conditions.

  • Substitution: : The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution might involve amines or alkoxides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the thiazole ring, reduced forms of the piperazine ring, and various substituted pyrazole and thiazole derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be studied to understand its potential as a therapeutic agent.

  • Medicine: : It may have potential uses in drug development, particularly in the treatment of diseases related to inflammation or oxidative stress.

  • Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in inflammatory processes, leading to the modulation of these pathways. The exact mechanism would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their properties:

Compound Core Structure Key Substituents Biological/Physicochemical Notes References
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one + Benzothiazole Allyl, phenyl, methyl Lacks piperazine; benzothiazole non-fluorinated. May exhibit reduced receptor affinity vs. target.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole + Triazole Multiple fluorophenyl groups, triazole High planarity (except one fluorophenyl group). Fluorine enhances lipophilicity and stability.
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives Dihydropyrazole Benzodioxole, furan Demonstrated antimicrobial activity. Simpler structure vs. target; lacks piperazine-benzothiazole.
(4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Piperazine + Benzoimidazole Ethyl-piperazine, trifluoromethylphenyl Piperazine substitution differs (ethyl vs. benzothiazole). May exhibit varied pharmacokinetics.

Computational and Crystallographic Analysis

  • Tools like SHELX and Multiwfn are critical for characterizing similar compounds. For example, crystallographic studies of isostructural thiazole-pyrazole hybrids () reveal conformational flexibility, which could guide modeling of the target’s binding modes .

Key Differentiators of the Target Compound

Fluorine Positioning: The 4-fluoro substituent on the benzothiazole may optimize electronic effects and steric interactions compared to non-halogenated or differently substituted variants .

Piperazine Flexibility : The piperazine group’s orientation could facilitate interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), a feature less prominent in simpler pyrazoles .

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with the CAS number 1013808-94-0, is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN5OSC_{17}H_{18}FN_{5}OS, with a molecular weight of 359.4 g/mol. The structure is characterized by the presence of a pyrazole ring and a piperazine moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number1013808-94-0
Molecular FormulaC17H18FN5OS
Molecular Weight359.4 g/mol

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to the one in focus have shown promising results against various cancer cell lines:

  • Cytotoxicity : A study reported that similar pyrazole derivatives demonstrated IC50 values in the low micromolar range against glioma cell lines, indicating substantial cytotoxic effects. Specifically, one derivative showed an IC50 of 5.13 µM, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells, leading to cell cycle arrest predominantly in the G0/G1 phase .

Antioxidant and Anti-inflammatory Activity

Molecular docking studies have suggested that compounds in this class possess excellent antioxidant and anti-inflammatory properties. The docking results indicated strong interactions with targets associated with oxidative stress and inflammation pathways .

Antimicrobial Activity

Some derivatives of pyrazole have also been evaluated for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

A selection of studies highlights the biological activities and potential applications of pyrazole derivatives:

  • Study on Anticancer Efficacy : A compound structurally related to our target demonstrated significant inhibition of cancer cell proliferation and induced apoptosis, suggesting its utility as a therapeutic agent in oncology .
  • Molecular Docking Studies : These studies revealed that the compound could effectively bind to key proteins involved in inflammatory responses, highlighting its potential as an anti-inflammatory agent .
  • Synthesis and Evaluation : Recent synthetic approaches have led to the development of new derivatives with enhanced biological profiles, showcasing the versatility and adaptability of pyrazole-based compounds in drug design .

Q & A

Q. What are the standard synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a 1,3-dimethylpyrazole derivative with a fluorobenzo[d]thiazole-piperazine intermediate. Key steps include:

  • Acylation of 1,3-dimethylpyrazole using a fluorobenzothiazole-piperazine carbonyl chloride under anhydrous conditions .
  • Optimizing reaction temperature (70–90°C) and solvent (e.g., dichloromethane or THF) to minimize side products like hydrolyzed intermediates .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Yield improvements (≥65%) require strict moisture control and stoichiometric excess of the acylating agent .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • 1H/13C NMR : Assigns protons and carbons from the pyrazole (δ 2.2–2.5 ppm for methyl groups) and fluorobenzo[d]thiazole (δ 7.3–8.1 ppm for aromatic protons) .
  • FTIR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C-F vibration at ~1100 cm⁻¹ .
  • X-ray crystallography : Resolves piperazine ring conformation and dihedral angles between pyrazole and benzo[d]thiazole moieties, critical for understanding steric effects .

Q. What known biological targets or mechanisms are associated with this compound’s structural analogs?

Piperazine-containing pyrazole derivatives often target CNS receptors (e.g., serotonin 5-HT1A/2A) or enzymes like cyclooxygenase (COX). The fluorobenzo[d]thiazole moiety may enhance blood-brain barrier permeability, as seen in analogs with neuroactive profiles . Pyrazole rings contribute to kinase inhibition (e.g., JAK2/STAT3 pathways) via hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved methodologically?

Discrepancies arise from polymorphic forms or solvent-dependent aggregation. Strategies include:

  • Hansen solubility parameters : Screen solvents (e.g., DMSO, PEG-400) to identify optimal co-solvents for in vitro assays .
  • Dynamic light scattering (DLS) : Quantify nanoparticle formation in aqueous buffers to adjust formulation (e.g., surfactants like Tween-80) .
  • Caco-2 permeability assays : Compare apparent permeability (Papp) values under varying pH conditions to model intestinal absorption .

Q. What computational approaches are recommended to predict binding affinities and off-target effects?

  • Molecular docking (AutoDock Vina) : Model interactions with homology-built targets (e.g., GPCRs) using the fluorobenzo[d]thiazole as a hydrophobic anchor .
  • MD simulations (GROMACS) : Assess piperazine flexibility and water accessibility to refine binding poses over 100-ns trajectories .
  • Chemoproteomics (SPR-MS) : Validate off-target hits via surface plasmon resonance coupled with mass spectrometry .

Q. How does the compound’s environmental fate align with green chemistry principles, and what degradation pathways dominate?

  • Hydrolytic stability : The fluorobenzo[d]thiazole resists hydrolysis (t1/2 > 30 days at pH 7), but the piperazine ring may undergo microbial N-dealkylation in soil .
  • Photodegradation : UV-Vis studies show λmax at 270 nm, suggesting susceptibility to solar irradiation; LC-MS/MS identifies hydroxylated byproducts .
  • Ecotoxicity assays : Use Daphnia magna acute toxicity (EC50) and algal growth inhibition to assess environmental risk .

Q. What strategies mitigate synthetic challenges in scaling up this compound, such as regioselectivity or purification bottlenecks?

  • Flow chemistry : Continuous acylation in microreactors reduces side reactions (e.g., piperazine dimerization) and improves heat transfer .
  • High-throughput crystallization : Screen antisolvents (e.g., n-heptane) to isolate stable polymorphs with >95% purity .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology to maximize yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition assays?

Variability may stem from assay conditions (ATP concentration, enzyme isoforms). Recommendations:

  • Standardize ATP levels : Use Km-adjusted concentrations (e.g., 10 µM ATP for PKCα) to normalize inhibition curves .
  • Orthogonal assays : Confirm hits via TR-FRET (time-resolved fluorescence) or radiometric filter-binding assays .
  • Meta-analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. HepG2) to isolate context-dependent effects .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
Acylating Agent2-Fluorobenzothiazole-Cl6898
SolventAnhydrous DCM7297
Reaction Time12 h at 80°C6596
Purification MethodSilica gel (EtOAc/Hexane)N/A99

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureTargetIC50 (nM)Model SystemReference
Piperazine-pyrazole5-HT2A Receptor12.3HEK293 cells
Fluorobenzo[d]thiazoleJAK2 Kinase45.7In vitro kinase
Dimethylpyrazole-carbonylCOX-2230RAW264.7 macrophages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.